molecular formula C17H19NO2 B268559 2-methyl-N-(3-propoxyphenyl)benzamide

2-methyl-N-(3-propoxyphenyl)benzamide

Cat. No.: B268559
M. Wt: 269.34 g/mol
InChI Key: NJLCIFSLCZYGRM-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-propoxyphenyl)benzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzoyl ring and a 3-propoxyphenyl group attached via an amide linkage.

Key structural features:

  • Benzamide core: Provides a rigid aromatic framework for interactions with biological targets.
  • 3-Propoxyphenyl group: The propoxy chain increases lipophilicity compared to methoxy or ethoxy analogs, possibly improving membrane permeability .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-methyl-N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-11-20-15-9-6-8-14(12-15)18-17(19)16-10-5-4-7-13(16)2/h4-10,12H,3,11H2,1-2H3,(H,18,19)

InChI Key

NJLCIFSLCZYGRM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzamide derivatives exhibit diverse biological activities depending on substituent placement and electronic properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings Reference
2-Methyl-N-(3-propoxyphenyl)benzamide 2-CH₃, 3-OCH₂CH₂CH₃ 283.34 (calculated) Not reported Propoxy group enhances lipophilicity vs. shorter alkoxy chains -
CID2340325 2-CH₃, 2-piperidinylphenyl ~309.40 EP2 receptor potentiation Piperidine moiety critical for activity; para-fluorine optimal
2-Hydroxy-N-(3-CF₃-phenyl)benzamide 2-OH, 3-CF₃ ~311.27 Antimicrobial Trifluoromethyl improves metabolic stability
N-(3-Hydroxyphenyl)-2-ethoxybenzamide 2-OCH₂CH₃, 3-OH 271.29 Not reported Ethoxy and hydroxyl groups may enable hydrogen bonding
2-Methyl-N-(quinolin-8-yl)benzamide 2-CH₃, 8-quinolinyl 288.34 Catalyst in C–C coupling Recovery of unreacted compound suggests steric hindrance

Structure-Activity Relationships (SAR)

  • Substituent Position : In 2-piperidinyl phenyl benzamides, moving fluorine from para to meta or ortho positions reduced EP2 receptor potentiation by 50–70%, highlighting the importance of substituent orientation .
  • Heterocyclic Modifications: Compounds with pyridine or quinoline moieties (e.g., 2-methyl-N-(quinolin-8-yl)benzamide) show utility in catalysis but may face steric challenges in biological systems .

Physicochemical and Spectroscopic Characterization

  • Spectroscopy : MS and NMR are standard for confirming benzamide structures. For example, +ESI-MS of 2-hydroxy-N-(3-CF₃-phenyl)benzamide derivatives confirmed [M+H]⁺ and [M+Na]⁺ ions .
  • Crystallography : X-ray analysis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide validated bond lengths (e.g., C=O at 1.22 Å) and confirmed N,O-bidentate directing groups .

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